

FT-IR Spectrum Analysis: A Comparative Guide to 5-Bromo-2-nitrophenol

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Compound of Interest

Compound Name: 5-Bromo-2-nitrophenol

Cat. No.: B022722

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For researchers and professionals in drug development and chemical analysis, Fourier-transform infrared (FT-IR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed analysis of the FT-IR spectrum of **5-Bromo-2-nitrophenol**, a crucial intermediate in pharmaceutical synthesis. By comparing its spectral features with those of related nitrophenol derivatives, this document offers a framework for the identification and characterization of this compound.

Comparative FT-IR Spectral Data

The FT-IR spectrum of **5-Bromo-2-nitrophenol** is characterized by absorption bands corresponding to its key functional groups: the hydroxyl (-OH), nitro (-NO₂), and bromo (-Br) groups, as well as the vibrations of the aromatic ring. To facilitate a comprehensive understanding, the table below compares the predicted vibrational frequencies for **5-Bromo-2-nitrophenol** with the experimentally determined frequencies of 2-nitrophenol and 4-nitrophenol.

Vibrational Mode	Predicted Frequency (5-Bromo-2-nitrophenol) (cm ⁻¹)	2-Nitrophenol (cm ⁻¹)	4-Nitrophenol (cm ⁻¹)
O-H Stretch	~3200-3400 (broad)	~3200-3500 (broad)	3325 (broad)[1][2]
Aromatic C-H Stretch	~3050-3150	3070-3117[3]	~3100
Asymmetric NO ₂ Stretch	~1520-1560	~1543[4]	1590[1]
Symmetric NO ₂ Stretch	~1330-1370	~1340	~1340
Aromatic C=C Stretch	~1450-1600	1490, 1581, 1620[3][4]	~1400-1600
C-O Stretch	~1250-1300	~1270	1105[1]
C-Br Stretch	~550-650	-	-
Out-of-plane (OOP) C-H Bending	~700-900	~740-830	~750-860

Interpreting the Spectrum

The FT-IR spectrum of **5-Bromo-2-nitrophenol** is distinguished by several key features. The presence of a broad absorption band in the 3200-3400 cm⁻¹ region is indicative of the O-H stretching vibration, with the broadening resulting from intramolecular hydrogen bonding between the hydroxyl and nitro groups. The strong absorptions anticipated around 1520-1560 cm⁻¹ and 1330-1370 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-Br stretching frequency is expected in the lower frequency region of 550-650 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy of Solid Samples

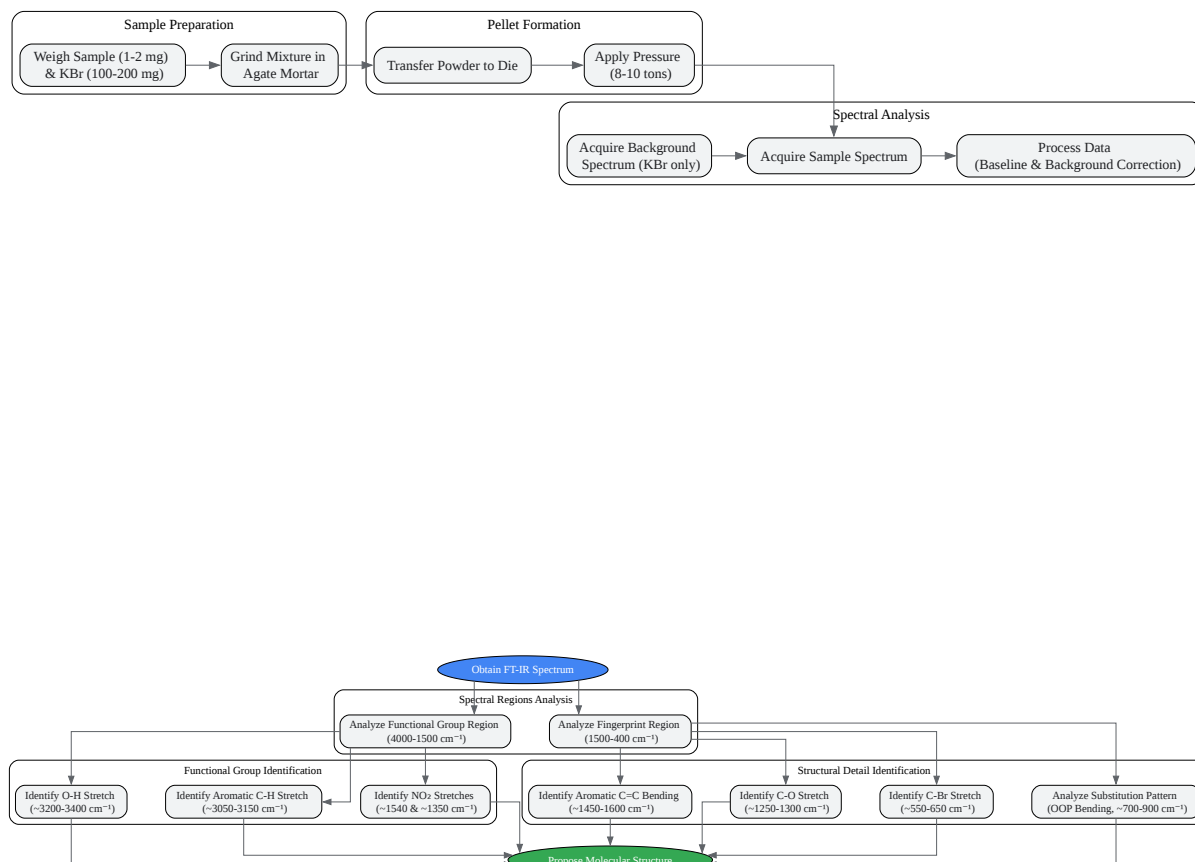
The following protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample, such as **5-Bromo-2-nitrophenol**, using the potassium bromide (KBr) pellet method.

Materials:

- **5-Bromo-2-nitrophenol** sample
- FT-IR grade Potassium Bromide (KBr), desiccated
- Agate mortar and pestle
- Pellet press with die set
- FT-IR spectrometer

Procedure:

- **Sample Preparation:** Dry the **5-Bromo-2-nitrophenol** sample and the KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum.
- **Grinding:** In the agate mortar, grind approximately 1-2 mg of the **5-Bromo-2-nitrophenol** sample with about 100-200 mg of KBr. The mixture should be ground to a fine, uniform powder to minimize light scattering.
- **Pellet Formation:** Transfer the ground powder to the die of the pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
- **Spectral Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum over the desired range, typically 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for any atmospheric and instrumental interferences.



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